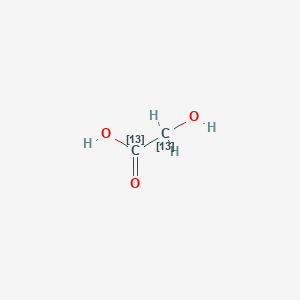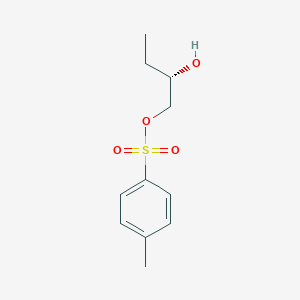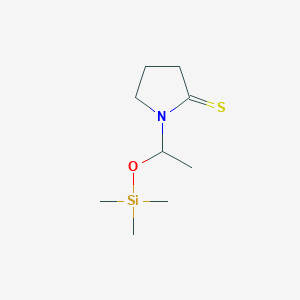
1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione, also known as TESPT, is a sulfur-containing compound that has been widely used in scientific research. It is a versatile reagent that can be used in various synthetic transformations and has shown promising results in biological studies.
Mecanismo De Acción
1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione is a thiol-containing compound that can react with various electrophiles, such as alkyl halides and epoxides, to form stable adducts. In biological systems, 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione can react with reactive oxygen species and metal ions to form stable complexes that can be detected by fluorescence spectroscopy. 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has also been shown to inhibit the activity of various enzymes, such as protein kinases and proteases, by forming covalent adducts with the active site residues.
Efectos Bioquímicos Y Fisiológicos
1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has been shown to inhibit the activity of various enzymes, such as protein kinases and proteases, by forming covalent adducts with the active site residues. 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has also been shown to induce cell death in various cancer cell lines by inhibiting the activity of the proteasome. In vivo, 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has several advantages for lab experiments, including its high yield of synthesis, versatility as a reagent, and compatibility with various biological systems. However, 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has several limitations, including its sensitivity to air and moisture, which can affect its stability and reactivity. 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione also has limited solubility in water, which can limit its application in biological studies.
Direcciones Futuras
There are several future directions for the use of 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione in scientific research. One direction is the development of new synthetic methods for 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione that can improve its stability and reactivity. Another direction is the application of 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione in the development of new drugs and diagnostic tools for various diseases, such as cancer and neurodegenerative disorders. Finally, the use of 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione in the synthesis of new materials, such as metal sulfide nanoparticles and gold nanoparticles, has promising potential for various applications in catalysis, sensing, and imaging.
Métodos De Síntesis
1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione can be synthesized by reacting 1-pyrrolidine-2-thione with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields a white solid product that can be purified by recrystallization or column chromatography. The overall yield of 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione is typically high, making it an attractive reagent for synthetic and biological studies.
Aplicaciones Científicas De Investigación
1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has been used in a wide range of scientific research applications, including drug discovery, chemical biology, and materials science. In drug discovery, 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has been used as a key intermediate in the synthesis of various bioactive compounds, such as inhibitors of protein kinases and proteases. In chemical biology, 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has been used as a fluorescent probe for the detection of reactive oxygen species and metal ions. In materials science, 1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione has been used as a precursor for the synthesis of metal sulfide nanoparticles and as a stabilizer for the synthesis of gold nanoparticles.
Propiedades
Número CAS |
157439-40-2 |
|---|---|
Nombre del producto |
1-(1-Trimethylsilyloxyethyl)pyrrolidine-2-thione |
Fórmula molecular |
C9H19NOSSi |
Peso molecular |
217.41 g/mol |
Nombre IUPAC |
1-(1-trimethylsilyloxyethyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C9H19NOSSi/c1-8(11-13(2,3)4)10-7-5-6-9(10)12/h8H,5-7H2,1-4H3 |
Clave InChI |
KERWMWKJCCEEBX-UHFFFAOYSA-N |
SMILES |
CC(N1CCCC1=S)O[Si](C)(C)C |
SMILES canónico |
CC(N1CCCC1=S)O[Si](C)(C)C |
Sinónimos |
2-Pyrrolidinethione, 1-[1-[(trimethylsilyl)oxy]ethyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



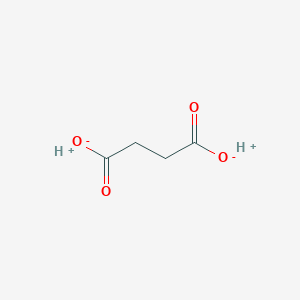
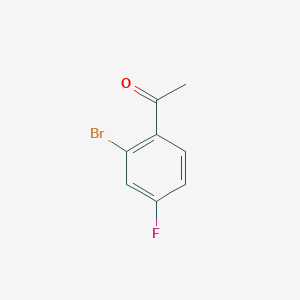
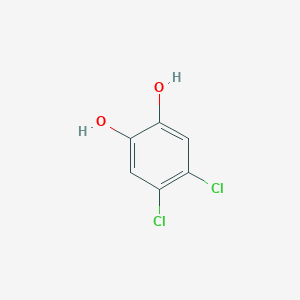
![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)

![[2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid](/img/structure/B118194.png)



